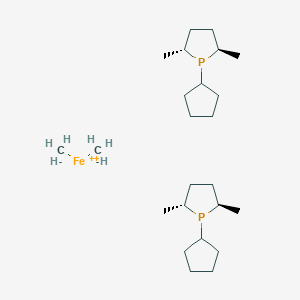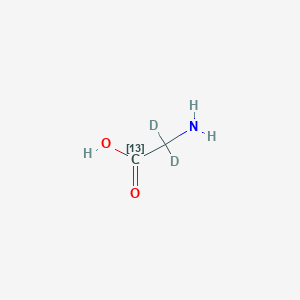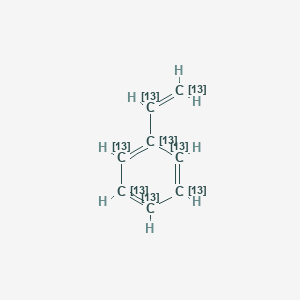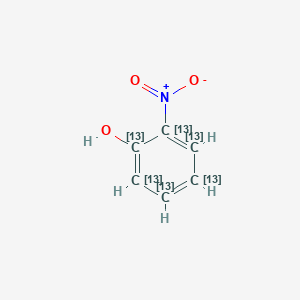
Calciumoctoat
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Calcium 2-ethylhexanoate, also known as calcium bis(2-ethylhexanoate), is a chemical compound that appears as a white powder. It consists of calcium cations (Ca²⁺) and 2-ethylhexanoate anions, forming a coordination complex. This compound is insoluble in water but soluble in organic solvents such as ethanol and acetone .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Calcium 2-ethylhexanoate can be synthesized by reacting calcium hydroxide or calcium oxide with 2-ethylhexanoic acid. The reaction typically involves heating the mixture to facilitate the formation of the calcium salt. The general reaction is as follows:
Ca(OH)2+2C8H16O2→Ca(C8H15O2)2+2H2O
This reaction is carried out under controlled conditions to ensure the complete conversion of the reactants to the desired product .
Industrial Production Methods
In industrial settings, calcium 2-ethylhexanoate is produced using similar methods but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to achieve high yields and purity. The product is then purified and dried to obtain the final compound in the desired form .
Analyse Chemischer Reaktionen
Types of Reactions
Calcium 2-ethylhexanoate undergoes various chemical reactions, including:
Oxidation: It can catalyze the oxidation of organic compounds, particularly in the presence of oxygen.
Substitution: It can participate in substitution reactions where the 2-ethylhexanoate anion is replaced by other anions or ligands.
Common Reagents and Conditions
Common reagents used in reactions involving calcium 2-ethylhexanoate include oxidizing agents such as oxygen or hydrogen peroxide. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, in oxidation reactions, the products may include oxidized organic compounds, while in substitution reactions, the products may include new coordination complexes .
Wissenschaftliche Forschungsanwendungen
Calcium 2-ethylhexanoate has a wide range of scientific research applications, including:
Chemistry: It is used as a catalyst in various organic synthesis reactions, particularly in the oxidation of organic compounds.
Biology: It is used in the preparation of biological samples for analysis, particularly in electron microscopy.
Medicine: It is used in the formulation of certain pharmaceuticals and as a stabilizer in medical formulations.
Wirkmechanismus
The mechanism of action of calcium 2-ethylhexanoate involves its ability to catalyze oxidation reactions. The calcium cation acts as a Lewis acid, facilitating the transfer of electrons and promoting the oxidation of organic compounds. This catalytic activity is particularly useful in industrial applications such as paint drying, where it accelerates the drying process by promoting the oxidation of drying oils .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Calcium D-gluconate: Used as a calcium supplement in medicine.
Calcium D-saccharate: Used in the food industry as a calcium source.
Calcium L-lactate: Used in the food and pharmaceutical industries as a calcium supplement.
Uniqueness
Calcium 2-ethylhexanoate is unique in its ability to act as a catalyst in oxidation reactions, particularly in the drying of paints and coatings. This property sets it apart from other calcium compounds, which may not have the same catalytic activity or may be used in different applications .
Eigenschaften
Molekularformel |
C16H30CaO4 |
|---|---|
Molekulargewicht |
326.48 g/mol |
IUPAC-Name |
calcium;2-ethylhexanoate |
InChI |
InChI=1S/2C8H16O2.Ca/c2*1-3-5-6-7(4-2)8(9)10;/h2*7H,3-6H2,1-2H3,(H,9,10);/q;;+2/p-2 |
InChI-Schlüssel |
LTPCXXMGKDQPAO-UHFFFAOYSA-L |
Kanonische SMILES |
CCCCC(CC)C(=O)[O-].CCCCC(CC)C(=O)[O-].[Ca+2] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![(S)-1-[(R)-2-(Di-tert.-butylphosphino)ferrocenyl]ethyldiphenylphosphine](/img/structure/B12060869.png)








